molecular formula C18H14N4O2 B2732303 1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864853-79-2

1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2732303
CAS No.: 864853-79-2
M. Wt: 318.336
InChI Key: LRQJNCKRNWXLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic carboxamide derivative belongs to the pyridopyrrolopyrimidine class, characterized by a fused pyrrolopyrimidine core linked to a pyridine ring. The compound features a methyl group at the N-1 position, a ketone at C-4, and a phenyl-substituted carboxamide at C-2. Its synthesis involves multi-step reactions, starting with cyclization of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives, followed by hydrolysis and coupling with anilines using 1,10-carbonyldiimidazole (CDI) . The structural complexity and functionalization make it a candidate for diverse biological applications, including antiviral and antimicrobial activities .

Properties

IUPAC Name

6-methyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-21-14(17(23)19-12-7-3-2-4-8-12)11-13-16(21)20-15-9-5-6-10-22(15)18(13)24/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQJNCKRNWXLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido [2,3- d ...](https://link.springer.com/article/10.1007/s10593-021-02982-8). One common approach is the cyclization of appropriately substituted pyrimidines under acidic or basic conditions[{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent such as ethanol or dimethylformamide (DMF)[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and minimize by-products[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrrolopyrimidines.

Scientific Research Applications

Structural Characteristics

This compound features a complex heterocyclic structure that contributes to its unique biological properties. The presence of both pyrido and pyrimidine rings enhances its potential as a pharmaceutical agent.

Anticancer Activity

Numerous studies have demonstrated the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer) : IC50 = 12.5 µM
    • MCF-7 (breast cancer) : IC50 = 15.0 µM

These results indicate its potential for development into new cancer therapies .

Anti-inflammatory Effects

The compound has been observed to exhibit anti-inflammatory properties. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial activity against various bacterial strains. For example:

  • Efficacy : Compounds derived from this structure have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 µmol/L .

Case Study 1: Anticancer Efficacy

A study focused on the cytotoxic effects of the compound on multiple cancer cell lines revealed that it effectively inhibits cell proliferation through specific signaling pathways involved in growth and survival. The promising IC50 values suggest further exploration for drug development .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were synthesized and tested for their antimicrobial properties using the disc diffusion method. Results indicated that several compounds exhibited strong antibacterial activity, outperforming standard antibiotics in some cases .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Elemental analysis and molecular weights vary with substituents:

Compound ID Molecular Formula Molecular Weight C (%) H (%) N (%)
Target C₁₉H₁₅N₄O₂ 337.35 67.65 4.48 16.61
22 C₂₀H₁₅ClN₄O₂ 378.81 63.41 3.99 14.79
26 C₂₁H₂₁N₅O₂ 375.42 67.18 5.64 18.65
29 C₂₀H₁₇N₄O₃ 361.38 66.47 4.74 15.50

Halogenated derivatives (e.g., 22, 23) exhibit higher molecular weights and reduced nitrogen content compared to the target compound .

Antiviral Activity (SARS-CoV-2 Mpro Inhibition) :
  • Carboxamide derivatives (21–29) were tested, but IC₅₀ data for the target compound is unspecified. Compound 22 (4-chlorophenyl) demonstrated moderate activity, suggesting electron-withdrawing groups enhance target binding .
Antimycobacterial Activity :
  • Compound 1 (N-[3-(1H-imidazol-1-yl)propyl]-1-benzyl-9-methyl-4-oxo-...): Inhibited MDR-Mtb at MIC = 20 µg/mL, highlighting the importance of bulky N-1 substituents (benzyl) and heterocyclic carboxamide groups .
Antibiofilm Activity :
  • Methoxypropyl-substituted analogs (e.g., compound in ) showed enhanced solubility but reduced potency compared to halogenated derivatives .

Key Research Findings

Substituent Effects: N-1 Methyl vs. Benzyl: Benzyl groups (e.g., compound 21) improve lipophilicity but may reduce synthetic yields (~87% vs. ~89% for methyl derivatives) . C-9 Methylation: Enhances thermal stability (e.g., compound 26, mp = 267°C) . Carboxamide Aryl Groups: Chlorine/bromine substituents (e.g., 22, 23) increase enzyme inhibition, while dimethylamino groups (26) improve cellular uptake .

Computational Insights :

  • Docking studies suggest the carboxamide carbonyl interacts with catalytic residues of SARS-CoV-2 Mpro, with halogenated aryl groups stabilizing hydrophobic pockets .

Biological Activity

1-Methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS: 864853-56-5) is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyValue
Molecular FormulaC20H18N4O2
Molar Mass346.38 g/mol
CAS Number864853-56-5

The compound primarily functions as a potent inhibitor of Mirk/Dyrk1B and Dyrk1A kinases. Its inhibition profile reveals an IC50 value of approximately 68 nM for Mirk/Dyrk1B, demonstrating high selectivity compared to other kinases such as Abl and Flt3, which exhibit over 50% inhibition at higher concentrations (10 µM) . The mechanism involves binding to the active sites of these kinases, leading to the activation of apoptotic pathways in cancer cells through the induction of caspase-3 .

Biological Activities

  • Anticancer Activity :
    • The compound has shown significant anticancer properties by sensitizing tumor cells to chemotherapeutic agents like gemcitabine and cisplatin. This is facilitated by destabilizing p27, a cyclin-dependent kinase inhibitor, thereby promoting cell cycle progression in quiescent pancreatic cancer cells .
    • In vitro studies indicate that it increases superoxide levels in pancreatic tumor cells by inhibiting SOD2 and SOD3 activities, which may contribute to oxidative stress and subsequent cell death .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that similar pyrido[2,3-d]pyrimidine derivatives exhibit anti-inflammatory activity by suppressing COX-2 enzyme activity. Compounds with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
    • The compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in inflammatory disease contexts.
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on various enzymes beyond kinases. For instance, it can inhibit COX enzymes, which are critical in the inflammatory response .

Case Studies

Research has highlighted several case studies where similar compounds have been evaluated for their biological activities:

  • Study on Pancreatic Cancer Cells : A study demonstrated that treatment with Mirk/Dyrk1B inhibitors led to increased apoptosis in quiescent pancreatic cancer cells. The results indicated a marked increase in caspase-3 activity and cell cycle progression under treatment conditions .
  • Inflammatory Models : In rodent models of inflammation (carrageenan-induced paw edema), derivatives of pyrido[2,3-d]pyrimidine showed significant reductions in edema comparable to indomethacin, highlighting their potential therapeutic applications in treating inflammatory conditions .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclization and functional group transformations. Key steps include:

  • Precursor Selection : Use of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde as a starting material, followed by condensation with ethyl N-alkylglycinate in methanol under triethylamine catalysis .
  • Reaction Conditions : Temperature control (50–60°C for cyclization) and solvent choice (methanol or DMF) significantly impact yields. Continuous flow reactors may enhance scalability .
  • Purification : Column chromatography or recrystallization is critical for achieving >95% purity. Yields typically range from 53–62% for analogous compounds .

Q. How can spectroscopic techniques be utilized to characterize the structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals methyl protons at δ ~3.94 ppm and aromatic protons between δ 7.07–8.84 ppm, confirming the heterocyclic core and substituents. ¹³C NMR identifies carbonyl (δ ~161.9 ppm) and quaternary carbons .
  • Mass Spectrometry : CI-MS provides molecular ion peaks (e.g., m/z 244.1 [M+H]⁺) and fragmentation patterns to verify the molecular formula .
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) groups validate functional groups .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test for PARP-1 inhibition (IC₅₀ values) using recombinant enzymes and NAD⁺ depletion as a readout, as seen in structurally related pyrimidine derivatives .
  • Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based protocols to assess antiproliferative activity .
  • Anti-inflammatory Screening : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate initial findings with complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to confirm target engagement (e.g., PARP-1 active site interactions) .
  • Batch Variability Checks : Compare purity (HPLC) and stereochemistry (chiral HPLC) across synthetic batches to rule out impurities as confounding factors .

Q. What strategies can be employed to design derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or pyrimidine rings. For example:

    Derivative ModificationObserved Effect
    Methoxypropyl at N1Enhanced solubility and oral bioavailability
    Benzyl substituentsIncreased lipophilicity and CNS penetration
  • Prodrug Approaches : Introduce ester groups (e.g., ethyl 2-acetamidoacetate) to improve membrane permeability, as seen in related compounds .

  • Computational Modeling : Use QSAR and ADMET predictors to prioritize derivatives with optimal LogP (2–4) and low CYP450 inhibition .

Q. How can computational methods enhance reaction optimization and mechanistic studies?

Methodological Answer:

  • Reaction Pathway Analysis : Employ density functional theory (DFT) to map energy profiles for key steps (e.g., cyclization barriers) .
  • Machine Learning : Train models on synthetic data (e.g., solvent, temperature, catalyst) to predict optimal conditions for yield improvement .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability, guiding solvent selection (e.g., DMF vs. THF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.